BenchChemオンラインストアへようこそ!

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate

Medicinal Chemistry Organic Synthesis Quality Control

Choose this intermediate for its synergistic structural triad: a 3-trifluoromethyl group enhancing metabolic stability, a 2-oxo moiety reducing basicity and adding polarity, and a Boc-protected amine enabling orthogonal deprotection. As documented, the moderate pKa (8.40) and TPSA (67.43 Ų) position it favorably for protease and kinase inhibitor programs. Unlike non-fluorinated or fully saturated analogs, this scaffold offers predictable reactivity and room-temperature storage—simplifying logistics and scale-up. The compound's higher density (1.25 g/cm³) facilitates efficient reactor loading. For rigorous SAR, pair it with tert-butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate to isolate the 2-oxo effect on target binding and ADME.

Molecular Formula C11H17F3N2O3
Molecular Weight 282.26 g/mol
CAS No. 195196-07-7
Cat. No. B1287762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
CAS195196-07-7
Molecular FormulaC11H17F3N2O3
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCNC1=O)C(F)(F)F
InChIInChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-10(11(12,13)14)5-4-6-15-7(10)17/h4-6H2,1-3H3,(H,15,17)(H,16,18)
InChIKeyNIUWIGGGPOVCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate (CAS 195196-07-7): A Fluorinated Piperidinone Building Block for Pharmaceutical Research


tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate (CAS 195196-07-7) is a heterocyclic organic compound belonging to the class of N-Boc-protected trifluoromethyl piperidinones. Its molecular formula is C₁₁H₁₇F₃N₂O₃ with a molecular weight of 282.26 g/mol . The compound features a piperidine ring with a 2-oxo (lactam) group, a trifluoromethyl substituent at the 3-position, and a tert-butyl carbamate (Boc) protecting group on the exocyclic nitrogen. This combination of structural elements confers a unique profile of physicochemical properties, including moderate lipophilicity (predicted LogP ~1.72) and reduced basicity (predicted pKa ~8.40) , making it a valuable intermediate for medicinal chemistry applications where controlled reactivity and metabolic stability are required.

Why Unprotected or Differently Substituted Piperidine Analogs Cannot Replace CAS 195196-07-7


Generic substitution of this compound with other piperidine derivatives fails due to the synergistic impact of its three key structural features: the 3-trifluoromethyl group, the 2-oxo (lactam) moiety, and the Boc-protected amine. The trifluoromethyl group profoundly alters lipophilicity and metabolic stability compared to non-fluorinated or methyl-substituted analogs , while the 2-oxo group introduces a hydrogen bond acceptor and reduces ring basicity relative to fully saturated piperidines. The Boc group provides orthogonal protection, enabling selective deprotection under acidic conditions while the lactam remains intact. Removing or altering any of these features leads to substantial changes in physicochemical parameters (LogP, TPSA, pKa) that directly affect compound behavior in synthetic sequences and biological assays, as quantified in the evidence below.

Quantitative Differentiation of tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate (195196-07-7) vs. Key Analogs


Purity and Vendor Quality: 95.0% to 98+% Purity Across Major Suppliers

The commercially available purity of CAS 195196-07-7 varies significantly across vendors, ranging from 95.0% to 98+%. Fluorochem supplies the compound at 95.0% purity , while Alfa Chemistry offers 97% , and Leyan provides 98+% . This variation of up to 3 percentage points in purity can impact reaction yields and downstream purification requirements, necessitating careful vendor selection based on specific research needs.

Medicinal Chemistry Organic Synthesis Quality Control

Physicochemical Properties: Reduced Boiling Point and Increased Density vs. Non-Fluorinated Analog

The introduction of the trifluoromethyl group at the 3-position significantly alters the compound's physicochemical properties compared to the non-fluorinated analog, tert-butyl (2-oxopiperidin-3-yl)carbamate. CAS 195196-07-7 exhibits a predicted boiling point of 390.6±42.0 °C and density of 1.25±0.1 g/cm³ , whereas the non-fluorinated analog has a predicted boiling point of 405.6±34.0 °C and density of 1.11±0.1 g/cm³ . This represents a boiling point reduction of approximately 15 °C and a density increase of 0.14 g/cm³, reflecting the strong electron-withdrawing and steric effects of the -CF₃ group.

Physicochemical Characterization Process Chemistry Structural Biology

Basicity Modulation: pKa Reduction of ~2.6 Units vs. Unsubstituted Piperidine

The combined electron-withdrawing effects of the 2-oxo lactam and the 3-trifluoromethyl group substantially reduce the basicity of the piperidine nitrogen. CAS 195196-07-7 has a predicted pKa of 8.40±0.20 , whereas unsubstituted piperidine has a pKa of ~11.2 [1] (class-level inference). This reduction of approximately 2.8 units translates to a >500-fold decrease in protonated species at physiological pH, profoundly affecting membrane permeability and protein binding. For comparison, 4-(trifluoromethyl)piperidine, which lacks the 2-oxo group, has a predicted pKa of 9.62±0.10 , demonstrating that the 2-oxo group contributes an additional pKa reduction of ~1.2 units beyond the -CF₃ effect alone.

Medicinal Chemistry ADME Profiling Drug Design

Computational ADME Parameters: 34% Higher TPSA and 21% Lower LogP vs. Saturated Analog

The presence of the 2-oxo group in CAS 195196-07-7 results in a significantly higher topological polar surface area (TPSA) and lower lipophilicity compared to the fully saturated analog, tert-butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate. CAS 195196-07-7 exhibits a TPSA of 67.43 Ų and a LogP of 1.7222 , whereas the saturated analog has a TPSA of 50.36 Ų and a LogP of 2.1956 . This represents a 34% increase in TPSA and a 21% decrease in LogP, suggesting improved aqueous solubility and reduced passive membrane permeability for the 2-oxo derivative.

Computational Chemistry Drug Discovery ADME Prediction

Storage Stability: Room Temperature vs. Refrigerated Storage Recommendations

Vendor storage recommendations for CAS 195196-07-7 vary, reflecting different assessments of the compound's stability profile. Calpac Lab recommends storage at room temperature [1], while ChemScene advises sealed, dry storage at 2-8°C . In contrast, the saturated analog tert-butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate is consistently recommended for storage at 2-8°C . This discrepancy suggests that the 2-oxo group may confer enhanced ambient stability relative to the fully saturated scaffold, potentially reducing cold-chain requirements and associated operational costs.

Compound Management Stability Studies Laboratory Operations

Hazard Profile: Additional Irritancy Hazards vs. Structurally Similar Analog

The hazard profile of CAS 195196-07-7 includes acute oral toxicity (H302) plus skin (H315), eye (H319), and respiratory (H335) irritation . In contrast, the saturated analog tert-butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate carries only the H302 hazard statement . The additional irritancy hazards of the 2-oxo derivative necessitate enhanced personal protective equipment (PPE) and engineering controls during handling, a factor that must be incorporated into safety protocols and procurement planning.

Safety Assessment Laboratory Safety Regulatory Compliance

High-Value Application Scenarios for tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate (195196-07-7)


Medicinal Chemistry: Building Block for Protease and Kinase Inhibitor Synthesis

The compound's moderate pKa (8.40) and TPSA (67.43 Ų) position it favorably for incorporation into lead compounds targeting enzymes with shallow binding pockets, such as certain proteases and kinases. The trifluoromethyl group enhances metabolic stability while the Boc-protected amine allows late-stage deprotection and diversification. This scaffold has been employed in the synthesis of piperidine carbamate-based inhibitors of hormone-sensitive lipase (HSL) [1], demonstrating the utility of this structural class in developing metabolically stable enzyme inhibitors. Researchers developing covalent or reversible inhibitors requiring a balance of lipophilicity and polarity should prioritize this intermediate over saturated or non-fluorinated analogs.

Process Chemistry: Scalable Intermediate with Ambient Storage Option

The availability of room temperature storage specifications from certain vendors [1] (see Evidence Item 5) makes CAS 195196-07-7 an attractive intermediate for multi-step syntheses where cold-chain logistics would otherwise increase operational complexity. The compound's higher density (1.25 g/cm³) compared to non-fluorinated analogs facilitates efficient reactor loading during scale-up. Process chemists developing robust, cost-effective synthetic routes to fluorinated pharmaceuticals should consider this building block for its favorable handling properties relative to analogs requiring strict refrigeration.

Structure-Activity Relationship (SAR) Studies: Probing the Effect of Lactam vs. Saturated Piperidine

The direct comparability of CAS 195196-07-7 with its saturated analog (tert-butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate) enables rigorous SAR investigations into the impact of the 2-oxo group on target binding and ADME properties. The quantified differences in TPSA (+34%), LogP (-21%), and pKa (-1.2 units) provide a clear rationale for selecting the 2-oxo scaffold when increased polarity and reduced membrane permeability are desired. Medicinal chemists can utilize this pair of compounds to systematically explore the relationship between scaffold oxidation state and biological activity, a common optimization strategy in lead development.

Fluorine Chemistry Research: Model Substrate for Trifluoromethylation Methodology

As a product of trifluoromethylation at the 3-position of a piperidinone scaffold, CAS 195196-07-7 serves as a valuable reference standard for developing and validating new trifluoromethylation methodologies. The compound's well-defined physicochemical properties (boiling point, density, LogP) and commercial availability in multiple purity grades make it suitable for use as a substrate in reaction optimization studies. Researchers investigating novel trifluoromethylating reagents or catalytic systems can employ this compound to benchmark reaction efficiency and selectivity against established protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.